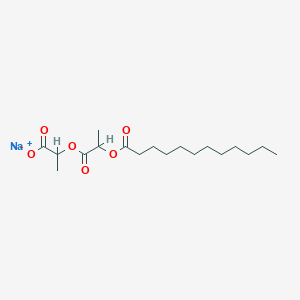
lithium;2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-ethylhexanoate is an organometallic compound with the molecular formula C8H15LiO2. It is the lithium salt of 2-ethylhexanoic acid and is commonly used in various industrial and chemical applications. This compound is known for its role as a catalyst in the production of flexible polyurethane foams and other polymerization processes .
準備方法
Synthetic Routes and Reaction Conditions
Lithium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction is as follows:
C8H16O2+LiOH→C8H15LiO2+H2O
In this reaction, 2-ethylhexanoic acid (C8H16O2) reacts with lithium hydroxide (LiOH) to form lithium 2-ethylhexanoate (C8H15LiO2) and water (H2O).
Industrial Production Methods
Industrial production of lithium 2-ethylhexanoate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
化学反応の分析
Types of Reactions
Lithium 2-ethylhexanoate primarily undergoes reactions typical of organometallic compounds. These include:
Transesterification: It acts as a catalyst in the transesterification of flexible polyurethane foams with diethylene glycol.
Polymerization: It is used as a catalyst in various polymerization reactions, including the production of polyesters and polyurethanes.
Common Reagents and Conditions
Transesterification: Diethylene glycol is commonly used as a reagent, with the reaction occurring under mild heating conditions.
Polymerization: Monomers such as ethylene glycol and terephthalic acid are used, with the reaction typically occurring under elevated temperatures and pressures.
Major Products Formed
Transesterification: The major products are modified polyurethane foams with enhanced flexibility and durability.
Polymerization: The major products are polyesters and polyurethanes with specific desired properties.
科学的研究の応用
Lithium 2-ethylhexanoate has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of lithium 2-ethylhexanoate is primarily related to its role as a catalyst. In transesterification reactions, it facilitates the exchange of ester groups between molecules, leading to the formation of new ester bonds. In polymerization reactions, it helps initiate and propagate the polymer chain growth .
On a molecular level, lithium ions can interact with various enzymes and receptors, potentially influencing biological pathways. For example, lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and neuroprotection .
類似化合物との比較
Lithium 2-ethylhexanoate can be compared with other lithium carboxylates, such as:
- Lithium acetate
- Lithium propionate
- Lithium butyrate
Uniqueness
- Solubility : Lithium 2-ethylhexanoate is more soluble in organic solvents compared to other lithium carboxylates, making it more suitable for certain industrial applications .
- Catalytic Activity : It has unique catalytic properties that make it particularly effective in transesterification and polymerization reactions .
Similar Compounds
- Lithium acetate : Used in similar catalytic applications but with different solubility and reactivity profiles.
- Lithium propionate : Also used in polymerization reactions but with different physical properties.
- Lithium butyrate : Similar applications but less commonly used due to its lower solubility in organic solvents .
特性
IUPAC Name |
lithium;2-ethylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZKNBXUMANNDL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














